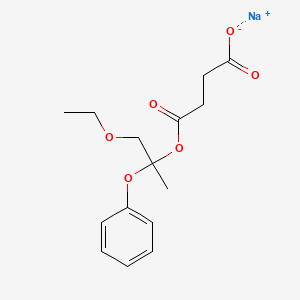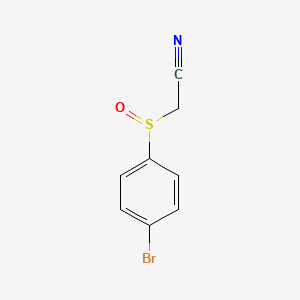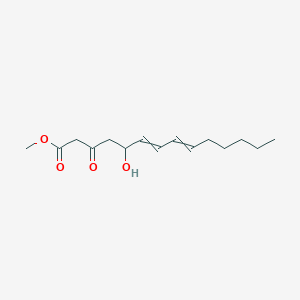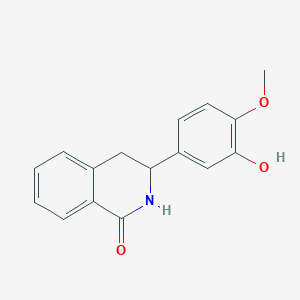
3-Hydroxy-5-methyl-3-phenylhexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyl-3-phenylhexan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone with a hydroxyl group and a phenyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-3-phenylhexan-2-one typically involves the aldol condensation of acetophenone with isobutyraldehyde, followed by a reduction step. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-3-phenylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 3-oxo-5-methyl-3-phenylhexanoic acid.
Reduction: Formation of 3-hydroxy-5-methyl-3-phenylhexanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Hydroxy-5-methyl-3-phenylhexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-3-phenylhexan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-phenylhexan-2-one: Lacks the methyl group at the 5-position.
5-Methyl-3-phenylhexan-2-one: Lacks the hydroxyl group at the 3-position.
3-Phenylhexan-2-one: Lacks both the hydroxyl and methyl groups.
Uniqueness
3-Hydroxy-5-methyl-3-phenylhexan-2-one is unique due to the presence of both a hydroxyl group and a methyl group on the hexane backbone, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
65012-11-5 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-3-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-13(15,11(3)14)12-7-5-4-6-8-12/h4-8,10,15H,9H2,1-3H3 |
InChI Key |
MKBYCYMGIBLUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Methylpentyl)cyclohexyl]ethanone](/img/structure/B14502373.png)
![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)



![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)





![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)
![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

